molecular formula C21H37NO B14223838 2,6-DI-Tert-butyl-4-[3-(diethylamino)propyl]phenol CAS No. 782442-44-8

2,6-DI-Tert-butyl-4-[3-(diethylamino)propyl]phenol

Cat. No.: B14223838
CAS No.: 782442-44-8
M. Wt: 319.5 g/mol
InChI Key: TVYIYLKXQBDTHJ-UHFFFAOYSA-N
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Description

2,6-DI-Tert-butyl-4-[3-(diethylamino)propyl]phenol is a hindered phenolic compound known for its antioxidant properties. It is used to stabilize lubricant oils and other hydrocarbon-based products. This compound is characterized by its bulky tert-butyl groups, which provide steric hindrance, making it an effective stabilizer against oxidation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-DI-Tert-butyl-4-[3-(diethylamino)propyl]phenol typically involves the alkylation of phenol with tert-butyl groups. One common method is the Friedel-Crafts alkylation, where phenol reacts with isobutene in the presence of a catalyst such as aluminum phenoxide . The reaction conditions include a controlled temperature and pressure to ensure selective ortho-alkylation.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves continuous flow reactors to maintain consistent reaction conditions and high yields. The use of advanced purification techniques, such as distillation and crystallization, ensures the final product’s purity.

Chemical Reactions Analysis

Types of Reactions

2,6-DI-Tert-butyl-4-[3-(diethylamino)propyl]phenol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Substitution: Reagents such as halogens and nitrating agents are used under controlled conditions.

    Esterification: Acidic catalysts like sulfuric acid are employed.

Major Products Formed

    Oxidation: Quinones and other oxidized derivatives.

    Substitution: Halogenated or nitrated phenolic compounds.

    Esterification: Ester derivatives of the phenolic compound.

Scientific Research Applications

2,6-DI-Tert-butyl-4-[3-(diethylamino)propyl]phenol has a wide range of applications in scientific research:

Mechanism of Action

The antioxidant properties of 2,6-DI-Tert-butyl-4-[3-(diethylamino)propyl]phenol are attributed to its ability to donate hydrogen atoms, thereby neutralizing free radicals. The bulky tert-butyl groups provide steric hindrance, protecting the phenolic group from further oxidation. This compound interacts with molecular targets such as reactive oxygen species (ROS) and inhibits oxidative pathways, thereby stabilizing the materials it is added to .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-DI-Tert-butyl-4-[3-(diethylamino)propyl]phenol is unique due to its specific diethylamino propyl group, which may impart different solubility and reactivity characteristics compared to its analogs. This structural variation can influence its effectiveness and application in different fields.

Properties

CAS No.

782442-44-8

Molecular Formula

C21H37NO

Molecular Weight

319.5 g/mol

IUPAC Name

2,6-ditert-butyl-4-[3-(diethylamino)propyl]phenol

InChI

InChI=1S/C21H37NO/c1-9-22(10-2)13-11-12-16-14-17(20(3,4)5)19(23)18(15-16)21(6,7)8/h14-15,23H,9-13H2,1-8H3

InChI Key

TVYIYLKXQBDTHJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCC1=CC(=C(C(=C1)C(C)(C)C)O)C(C)(C)C

Origin of Product

United States

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